molecular formula C8H4Br2FNO3 B13431825 2-Bromo-5-fluoro-4-nitrophenacyl bromide

2-Bromo-5-fluoro-4-nitrophenacyl bromide

Cat. No.: B13431825
M. Wt: 340.93 g/mol
InChI Key: NCTHIKYEQPKEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluoro-4-nitrophenacyl bromide is a chemical compound with the molecular formula C8H4Br2FNO3 and a molecular weight of 340.93 g/mol . It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and nitro functional groups on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Bromo-5-fluoro-4-nitrophenacyl bromide typically involves multi-step organic reactions. One common method includes the bromination of 5-fluoro-4-nitrophenacyl bromide using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as acetic acid or dichloromethane and may involve catalysts to enhance the reaction rate.

Chemical Reactions Analysis

2-Bromo-5-fluoro-4-nitrophenacyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common reagents for these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-5-fluoro-4-nitrophenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-nitrophenacyl bromide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins. This alkylation can lead to modifications in the structure and function of the target molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

2-Bromo-5-fluoro-4-nitrophenacyl bromide can be compared with other similar compounds, such as:

The presence of both bromine and fluorine atoms in this compound makes it unique and versatile for various chemical reactions and applications.

Properties

Molecular Formula

C8H4Br2FNO3

Molecular Weight

340.93 g/mol

IUPAC Name

2-bromo-1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone

InChI

InChI=1S/C8H4Br2FNO3/c9-3-8(13)4-1-6(11)7(12(14)15)2-5(4)10/h1-2H,3H2

InChI Key

NCTHIKYEQPKEGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.